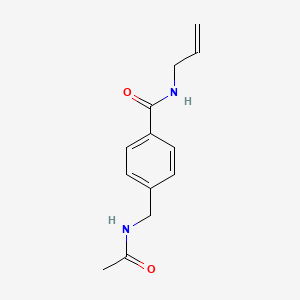
1-(4-Fluorophenyl)ethyl 2-(methanesulfonamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)ethyl 2-(methanesulfonamido)benzoate, also known as FEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FEB is a derivative of benzoic acid and is commonly used as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)ethyl 2-(methanesulfonamido)benzoate has been used in various scientific research applications, including drug discovery and development, chemical biology, and medicinal chemistry. 1-(4-Fluorophenyl)ethyl 2-(methanesulfonamido)benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been implicated in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mecanismo De Acción
1-(4-Fluorophenyl)ethyl 2-(methanesulfonamido)benzoate inhibits the activity of HDACs by binding to the active site of the enzyme, preventing it from deacetylating histones. This leads to an increase in the acetylation of histones, which results in changes in gene expression. The exact mechanism of 1-(4-Fluorophenyl)ethyl 2-(methanesulfonamido)benzoate's inhibition of HDACs is still under investigation.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)ethyl 2-(methanesulfonamido)benzoate has been shown to have a variety of biochemical and physiological effects. Inhibition of HDACs by 1-(4-Fluorophenyl)ethyl 2-(methanesulfonamido)benzoate leads to changes in gene expression, which can result in cell cycle arrest, apoptosis, and differentiation. 1-(4-Fluorophenyl)ethyl 2-(methanesulfonamido)benzoate has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-Fluorophenyl)ethyl 2-(methanesulfonamido)benzoate in lab experiments is its relative ease of synthesis. 1-(4-Fluorophenyl)ethyl 2-(methanesulfonamido)benzoate is also a potent inhibitor of HDACs, making it useful in studying the role of HDACs in disease. However, 1-(4-Fluorophenyl)ethyl 2-(methanesulfonamido)benzoate has limitations in terms of its selectivity for HDACs and its potential off-target effects. Further research is needed to fully understand the advantages and limitations of 1-(4-Fluorophenyl)ethyl 2-(methanesulfonamido)benzoate in lab experiments.
Direcciones Futuras
For research on 1-(4-Fluorophenyl)ethyl 2-(methanesulfonamido)benzoate include investigating its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Further research is also needed to elucidate the mechanism of 1-(4-Fluorophenyl)ethyl 2-(methanesulfonamido)benzoate's inhibition of HDACs and to develop more selective HDAC inhibitors. Additionally, 1-(4-Fluorophenyl)ethyl 2-(methanesulfonamido)benzoate may have applications in the field of epigenetics, as HDAC inhibition has been shown to have epigenetic effects.
Métodos De Síntesis
The synthesis of 1-(4-Fluorophenyl)ethyl 2-(methanesulfonamido)benzoate involves the reaction of 1-(4-Fluorophenyl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-aminobenzoic acid to yield 1-(4-Fluorophenyl)ethyl 2-(methanesulfonamido)benzoate. The synthesis of 1-(4-Fluorophenyl)ethyl 2-(methanesulfonamido)benzoate is relatively simple and can be performed in a laboratory setting.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)ethyl 2-(methanesulfonamido)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c1-11(12-7-9-13(17)10-8-12)22-16(19)14-5-3-4-6-15(14)18-23(2,20)21/h3-11,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOHYWLCFNPAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)OC(=O)C2=CC=CC=C2NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)ethyl 2-(methanesulfonamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465238.png)

![3-(dimethylamino)-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide](/img/structure/B7465248.png)

![4-[(5-Bromothiophen-3-yl)methyl]morpholine](/img/structure/B7465256.png)


![2-[(4-Phenylbenzoyl)amino]ethyl 3-(benzylsulfamoyl)benzoate](/img/structure/B7465265.png)
![N-[1-(4-fluorophenyl)ethyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7465272.png)
![2-[(N-methylanilino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7465287.png)

![2-[(2-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7465313.png)
